3-(3-Benzylnaphthalen-2-yl)pyridine
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Overview
Description
3-(3-Benzylnaphthalen-2-yl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a benzylnaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Benzylnaphthalen-2-yl)pyridine typically involves the coupling of a naphthalene derivative with a pyridine derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a halogenated pyridine in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Benzylnaphthalen-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
3-(3-Benzylnaphthalen-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 3-(3-Benzylnaphthalen-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
3-(3-Pyridin-3-ylbenzyl)pyridine-2,3-diamine: Used in drug development for its potential therapeutic effects.
Uniqueness: 3-(3-Benzylnaphthalen-2-yl)pyridine is unique due to its specific structural configuration, which combines the properties of both naphthalene and pyridine rings.
Properties
Molecular Formula |
C22H17N |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(3-benzylnaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C22H17N/c1-2-7-17(8-3-1)13-21-14-18-9-4-5-10-19(18)15-22(21)20-11-6-12-23-16-20/h1-12,14-16H,13H2 |
InChI Key |
RPMMFOVAHREENB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC3=CC=CC=C3C=C2C4=CN=CC=C4 |
Origin of Product |
United States |
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